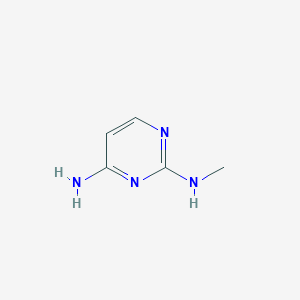
N-(4-aminopyrimidin-2-yl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Development of Scalable Syntheses for Vitamin B1 Intermediates : Researchers have developed scalable processes for synthesizing key intermediates for Vitamin B1, highlighting the importance of pyrimidine derivatives in pharmaceutical manufacturing. These methods provide a cost-effective route for producing compounds essential for vitamin synthesis, demonstrating the chemical utility of pyrimidine compounds (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).
Biotechnological and Pharmaceutical Research
Discovery of Novel Enzyme Inhibitors : The identification of novel aminopropyltransferases involved in the synthesis of branched-chain polyamines in thermophiles underscores the significance of pyrimidine derivatives in understanding microbial survival mechanisms at high temperatures, which could lead to advancements in biotechnology and enzyme research (K. Okada et al., 2014).
Antibacterial Material Development : The fabrication of N-halamine polyurethane films incorporating pyrimidine derivatives demonstrates their potential in creating materials with significant antibacterial properties, which could be applied in microbiological protection and health care sectors (Panpan Peng et al., 2021).
Material Science and Corrosion Inhibition
Innovations in Material Science : The synthesis of N-halamine polyurethane films that incorporate pyrimidine derivatives shows promising applications in creating materials with enhanced antibacterial properties. This innovation could find applications in the development of protective coatings and health care products to prevent microbial infections (Panpan Peng et al., 2021).
Corrosion Inhibition for Steel Protection : Pyrimidine derivatives have been utilized as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications where material longevity and durability are critical (A. Farag, M. Migahed, E. A. Badr, 2019).
Direcciones Futuras
The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propiedades
IUPAC Name |
2-N-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRFGFQUXQUVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945059 |
Source


|
| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminopyrimidin-2-yl)-N-methylamine | |
CAS RN |
22404-42-8 |
Source


|
| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)


![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)



